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Compound of Interest

Compound Name:
4-Fluorobenzo[d]isoxazol-3(2H)-

one

Cat. No.: B067198 Get Quote

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in a

multitude of therapeutic agents, earning them the designation of "privileged structures." The

benzo[d]isoxazole core is a quintessential example of such a scaffold, forming the backbone of

numerous compounds with significant biological activity.[1][2] This guide focuses on a

particularly valuable derivative: 4-Fluorobenzo[d]isoxazol-3(2H)-one.

The strategic incorporation of a fluorine atom at the 4-position of the benzisoxazolone ring

system enhances its potential as a building block for novel therapeutics. Fluorine substitution is

a well-established strategy in drug design to modulate metabolic stability, improve binding

affinity, and fine-tune electronic properties.[3] This document serves as a comprehensive

technical resource for researchers, scientists, and drug development professionals, providing

in-depth insights into the synthesis, characterization, reactivity, and application of this versatile

compound. We will move beyond simple protocols to explore the causal chemistry, enabling

teams to leverage this molecule to its fullest potential in the quest for next-generation

pharmaceuticals.

Core Molecular Attributes and Physicochemical
Profile
4-Fluorobenzo[d]isoxazol-3(2H)-one is a fluorinated heterocyclic compound belonging to the

benzisoxazole class.[4] Its structure features a benzene ring fused to an isoxazolone ring, a
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system that can be viewed as a cyclic hydroxamic acid ester (a lactam-like structure with an N-

O bond). This arrangement confers a unique combination of stability and reactivity.

Table 1: Physicochemical Properties of 4-Fluorobenzo[d]isoxazol-3(2H)-one

Property Value Source

CAS Number 178747-83-6 [4][5]

Molecular Formula C₇H₄FNO₂ [4][5]

Molecular Weight 153.11 g/mol [4][5]

Appearance
White to off-white solid

(predicted)

SMILES FC1=C2C(=O)NOC2=CC=C1 [4]

Hazard Codes H302, H315, H319, H335 [4]

The N-H proton of the isoxazolone ring is weakly acidic, a critical feature that serves as a

primary handle for synthetic diversification, as will be discussed in the reactivity section. The

fluorine atom's electron-withdrawing nature influences the aromatic ring's reactivity and can

participate in specific hydrogen bonding or dipolar interactions within a biological target.

Synthesis Strategy: A Logic-Driven Approach to the
Core Scaffold
The construction of the 1,2-benzisoxazole ring system is most elegantly achieved through the

intramolecular cyclization of an appropriately substituted aromatic precursor.[6] A robust and

logical pathway for synthesizing 4-Fluorobenzo[d]isoxazol-3(2H)-one begins with a precursor

bearing ortho-positioned hydroxyl and cyano groups, facilitated by the presence of a fluorine

atom.

The causality of this approach lies in the conversion of the nitrile group into a hydroxamic acid,

which then undergoes a facile, base-mediated intramolecular nucleophilic attack by the

adjacent phenoxide ion to form the stable five-membered heterocyclic ring.
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Caption: Proposed synthetic workflow for 4-Fluorobenzo[d]isoxazol-3(2H)-one.

Experimental Protocol: Synthesis of 4-
Fluorobenzo[d]isoxazol-3(2H)-one
This protocol is a representative methodology based on established chemical principles for

analogous structures.[6][7]

Step 1: Selective Hydroxylation of 2,6-Difluorobenzonitrile

To a solution of 2,6-difluorobenzonitrile (1.0 eq) in a suitable solvent such as DMSO or

dioxane, add powdered sodium hydroxide (1.1 eq).

Heat the reaction mixture to 80-100 °C and monitor by TLC until the starting material is

consumed. The rationale here is that one fluorine atom, activated by the electron-
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withdrawing nitrile group, undergoes nucleophilic aromatic substitution by the hydroxide ion.

Cool the mixture, acidify with dilute HCl to precipitate the product, and filter to obtain 2-

fluoro-6-hydroxybenzonitrile. Purify by recrystallization or column chromatography.

Step 2: Formation and Cyclization to the Final Product

Suspend 2-fluoro-6-hydroxybenzonitrile (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in

ethanol.

Add an aqueous solution of a base, such as sodium carbonate (2.0 eq), and reflux the

mixture for 12-24 hours. This step first generates the hydroxamic acid intermediate in situ.

The phenoxide, formed under basic conditions, then acts as an intramolecular nucleophile,

displacing the second fluorine atom to close the ring.

After reaction completion (monitored by TLC), cool the mixture and acidify with dilute HCl.

The resulting precipitate is collected by filtration, washed with water, and dried under vacuum

to yield 4-Fluorobenzo[d]isoxazol-3(2H)-one. This self-validating system should yield a

product whose spectroscopic data matches the expected profile.

Spectroscopic Validation and Characterization
Rigorous structural confirmation is paramount. The combination of NMR, IR, and mass

spectrometry provides an unambiguous fingerprint of the target molecule. While specific

experimental spectra for this exact compound are not widely published, a reliable profile can be

predicted based on extensive data from analogous structures.[8][9][10]

Table 2: Predicted Spectroscopic Data for 4-Fluorobenzo[d]isoxazol-3(2H)-one
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Technique Expected Features

¹H NMR (DMSO-d₆)

δ 11.0-12.0 (br s, 1H, N-H), δ 7.2-7.8 (m, 3H, Ar-

H). Aromatic signals will show complex splitting

due to H-H and H-F coupling.

¹³C NMR (DMSO-d₆)
δ 160-165 (C=O), δ 155-160 (d, J ≈ 240-250 Hz,

C-F), aromatic carbons between δ 110-140.

¹⁹F NMR (DMSO-d₆)

A single resonance is expected in the typical

aromatic fluorine region (δ -110 to -130 ppm),

likely showing coupling to ortho protons.

IR (KBr)

~3200 cm⁻¹ (N-H stretch), ~1750 cm⁻¹ (C=O

lactam stretch), ~1250 cm⁻¹ (C-F stretch),

~1600, 1480 cm⁻¹ (Aromatic C=C stretch).

Mass Spec (ESI-) [M-H]⁻ at m/z 152.1

Protocol: Standard Characterization Workflow
Sample Preparation: Prepare a ~5-10 mg/mL solution of the synthesized product in DMSO-

d₆ for NMR analysis. For IR, prepare a KBr pellet. For MS, prepare a ~1 mg/mL solution in

methanol or acetonitrile.

NMR Acquisition: Record ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher

spectrometer. The key diagnostic signals are the broad N-H proton, the characteristic

splitting pattern of the aromatic region, and the large carbon-fluorine coupling constant in the

¹³C spectrum.

IR Spectroscopy: Acquire a spectrum from 4000-400 cm⁻¹. The high-frequency carbonyl

stretch is a definitive indicator of the isoxazolone ring.

Mass Spectrometry: Use electrospray ionization (ESI) in both positive and negative modes to

confirm the molecular weight. The [M-H]⁻ ion is often prominent for this class of compounds.

Chemical Reactivity: Pathways to Molecular
Diversity
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The true power of 4-Fluorobenzo[d]isoxazol-3(2H)-one as a building block lies in its

predictable reactivity, which allows for systematic chemical modification to build libraries of

drug-like molecules. The primary reactive handles are the N-H proton and the aromatic ring.

4-Fluorobenzo[d]isoxazol-3(2H)-one

N-Alkylated Derivatives

R-X, Base (e.g., K₂CO₃)
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Caption: Key reactivity pathways for synthetic diversification.

Protocol: N-Alkylation for Library Synthesis
This protocol describes a general method for attaching various alkyl side chains, a common

strategy in structure-activity relationship (SAR) studies.[1]

Setup: To a solution of 4-Fluorobenzo[d]isoxazol-3(2H)-one (1.0 eq) in a polar aprotic

solvent like DMF or acetonitrile, add a mild base such as potassium carbonate (K₂CO₃, 1.5

eq). The base deprotonates the acidic N-H, forming the corresponding anion in situ.

Reaction: Add the desired alkyl halide (R-X, e.g., benzyl bromide, ethyl bromoacetate) (1.1

eq) dropwise to the stirred suspension.

Heating & Monitoring: Heat the reaction to 50-70 °C. The choice of temperature is a balance;

it must be sufficient to drive the Sₙ2 reaction without promoting side reactions. Monitor

progress by TLC.

Workup & Purification: Upon completion, pour the reaction mixture into water and extract

with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over sodium

sulfate, and concentrate under reduced pressure.
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Validation: Purify the crude product via column chromatography. The success of the reaction

is confirmed by the disappearance of the N-H proton signal in the ¹H NMR spectrum and the

appearance of new signals corresponding to the added alkyl group.

Significance and Applications in Drug Development
The benzo[d]isoxazole scaffold is a cornerstone of modern medicinal chemistry, most famously

represented in the atypical antipsychotic drug Risperidone.[6][11] Risperidone contains a 6-

fluoro-benzo[d]isoxazol-3-yl moiety attached to a piperidine ring, demonstrating the clinical

success of this core structure.[11][12][13]

Derivatives have shown a remarkable breadth of biological activities, including:

Anticancer Agents: By targeting critical pathways like BET bromodomains or VEGFR-2

signaling.[2][14]

Antipsychotics and Neuroprotectives: Modulating dopamine and serotonin receptors.[6][15]

Anti-inflammatory and Analgesic Agents: Through mechanisms like COX-2 inhibition.[16][17]

Antimicrobial Compounds: Exhibiting activity against various bacterial and fungal strains.[1]

[17]

Core Scaffold Chemical Diversification

Therapeutic Targets

4-Fluorobenzo[d]isoxazol-3(2H)-one Combinatorial Library
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Caption: Role of the scaffold in the drug discovery pipeline.
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4-Fluorobenzo[d]isoxazol-3(2H)-one is therefore not merely a chemical reagent, but a

strategic starting point for the rational design of new chemical entities (NCEs) aimed at a wide

array of therapeutic targets.

Conclusion
4-Fluorobenzo[d]isoxazol-3(2H)-one stands as a molecule of significant strategic importance

for chemical and pharmaceutical research. Its robust synthesis, well-defined spectroscopic

signature, and predictable reactivity make it an ideal scaffold for building molecular libraries.

The proven success of the benzo[d]isoxazole core in marketed drugs provides a strong

validation for its continued exploration. This guide has provided the foundational chemical

principles and practical methodologies necessary for scientists to effectively utilize this

compound, accelerating the journey from a promising building block to a potential life-saving

therapeutic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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